molecular formula C10H15ClN2O2 B2915675 methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride CAS No. 1333775-25-9

methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride

Cat. No.: B2915675
CAS No.: 1333775-25-9
M. Wt: 230.69
InChI Key: SUIMELVPMXQEFA-UHFFFAOYSA-N
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Description

Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with an aminoethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride typically involves the reaction of 4-(2-aminoethyl)aniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the aminoethyl group can participate in hydrogen bonding or electrostatic interactions with receptor sites, modulating their activity.

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate compound with similar reactivity but lacking the phenyl and aminoethyl groups.

    Phenyl carbamate: Similar to methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride but without the aminoethyl substitution.

    Ethyl N-phenylcarbamate: Another related compound with an ethyl group instead of a methyl group.

Uniqueness: this compound is unique due to the presence of both the aminoethyl and carbamate groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or binding to biological targets.

Biological Activity

Methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known for its ability to interact with biological targets such as enzymes and receptors. The presence of the aminoethyl group enhances its potential for hydrogen bonding and electrostatic interactions, making it a useful ligand in biochemical studies.

This compound primarily acts through:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism is particularly significant in the context of acetylcholinesterase (AChE) inhibition, which is crucial for modulating neurotransmitter levels in the nervous system .
  • Receptor Modulation : The aminoethyl group may participate in hydrogen bonding with receptor sites, influencing their activity and signaling pathways.

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on AChE, an enzyme critical for neurotransmitter regulation. The inhibition potency is quantified through IC50 values, with studies showing varying degrees of effectiveness compared to other known inhibitors like rivastigmine .

CompoundIC50 (µM)Target Enzyme
Methyl N-[4-(2-aminoethyl)phenyl]carbamate38.98AChE
Rivastigmine40.00AChE
Galantamine45.00AChE

Toxicological Assessments

Toxicity studies indicate that while the compound shows promising inhibition of AChE, it also necessitates careful evaluation of its cytotoxicity towards human cells. Preliminary findings suggest mild cytotoxic effects in HepG2 cell lines, warranting further optimization for therapeutic use .

Case Studies

  • Acute Neurotoxicity in Animal Models : A study involving preweanling rats assessed the acute neurotoxic effects of various N-methyl carbamates, including this compound. Results indicated a dose-dependent increase in neurotoxicity, emphasizing the need for careful dosage considerations in potential therapeutic applications .
  • Antimicrobial Activity : Research explored the antimicrobial properties of carbamate derivatives against Chlamydia and various bacterial strains. This compound was identified as a candidate for further development due to its selective activity against pathogenic microorganisms .

Properties

IUPAC Name

methyl N-[4-(2-aminoethyl)phenyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-14-10(13)12-9-4-2-8(3-5-9)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIMELVPMXQEFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333775-25-9
Record name methyl N-[4-(2-aminoethyl)phenyl]carbamate hydrochloride
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